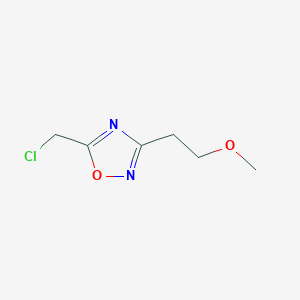
5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Übersicht
Beschreibung
“5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 1174311-14-8 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride .
Molecular Structure Analysis
The InChI code for “5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride” is 1S/C8H9ClN2O/c1-11-7 (5-2-3-5)4-6 (10-11)8 (9)12/h4-5H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen
Drug Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial, anti-inflammatory, and anticancer properties . The pyrazole ring, in particular, is a common motif in many therapeutic agents due to its ability to interact with diverse biological targets.
Material Science
In material science, 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride can be used to create novel materials with unique properties. Its reactive chloride group allows it to participate in various chemical reactions, leading to polymers or coatings with potential advanced applications.
Agriculture
The compound’s derivatives have shown promise as potential fungicidal and insecticidal agents. This is particularly important for protecting crops from pests and diseases, thereby improving agricultural productivity .
Analytical Chemistry
In analytical chemistry, 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride can be used as a reagent or a building block for synthesizing more complex molecules that are used in analytical assays and diagnostic tests .
Biochemistry
Biochemically, this compound could be involved in the study of enzyme inhibition, receptor binding, and signal transduction pathways. Its role in the synthesis of molecules that interact with biological systems makes it a valuable tool for biochemical research .
Environmental Science
Environmental science can benefit from the use of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride in the development of chemicals that are less harmful to the environment. It can also be used in the synthesis of compounds that help in the detection and removal of pollutants .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(5-2-3-5)4-6(10-11)8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUXPHBVXWTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















